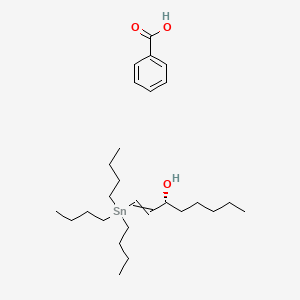
Benzoic acid--(3R)-1-(tributylstannyl)oct-1-en-3-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol (1/1) is an organotin compound that features a benzoic acid moiety and a tributylstannyl group attached to an octenol backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol typically involves the following steps:
Formation of the Octenol Backbone: The octenol backbone can be synthesized through various methods, such as the hydroboration-oxidation of 1-octene.
Introduction of the Tributylstannyl Group: The tributylstannyl group can be introduced via a stannylation reaction, where a suitable stannylating agent like tributyltin hydride is used.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through esterification or amidation reactions, depending on the functional groups present on the octenol backbone.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale stannylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the tributylstannyl group may be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and oxidized benzoic acid derivatives.
Reduction: Benzyl alcohol and reduced octenol derivatives.
Substitution: Compounds with new functional groups replacing the tributylstannyl group.
科学的研究の応用
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and cross-coupling reactions.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antifouling Agents: Some organotin compounds are used in marine antifouling paints to prevent the growth of marine organisms on ships.
Biological Studies: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Organotin compounds are explored for their potential use in drug development due to their unique chemical properties.
Industry
Materials Science: They are used in the production of advanced materials, including coatings and polymers.
作用機序
The mechanism of action of benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol involves interactions with molecular targets such as enzymes and receptors. The tributylstannyl group can interact with biological molecules, leading to various biochemical effects. The benzoic acid moiety may also contribute to the compound’s activity by interacting with specific molecular pathways.
類似化合物との比較
Similar Compounds
Tributyltin Chloride: A commonly used organotin compound with similar stannylation properties.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties that exhibit similar chemical reactivity.
Uniqueness
Benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol is unique due to its specific combination of a benzoic acid moiety and a tributylstannyl group attached to an octenol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
192444-01-2 |
|---|---|
分子式 |
C27H48O3Sn |
分子量 |
539.4 g/mol |
IUPAC名 |
benzoic acid;(3R)-1-tributylstannyloct-1-en-3-ol |
InChI |
InChI=1S/C8H15O.C7H6O2.3C4H9.Sn/c1-3-5-6-7-8(9)4-2;8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h2,4,8-9H,3,5-7H2,1H3;1-5H,(H,8,9);3*1,3-4H2,2H3;/t8-;;;;;/m0...../s1 |
InChIキー |
XTOJBHCAZRHRBL-YXHBPKHSSA-N |
異性体SMILES |
CCCCC[C@H](C=C[Sn](CCCC)(CCCC)CCCC)O.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CCCCCC(C=C[Sn](CCCC)(CCCC)CCCC)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
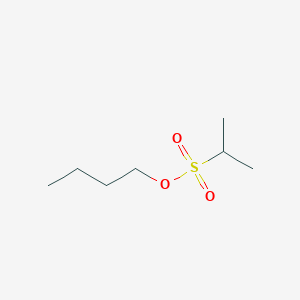
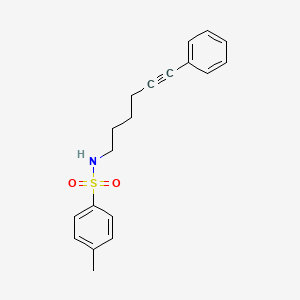
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
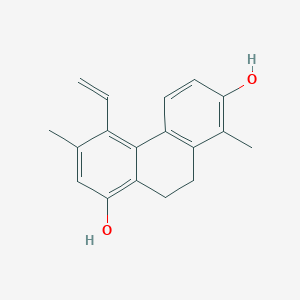
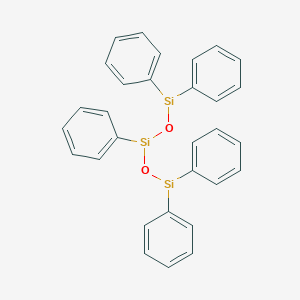

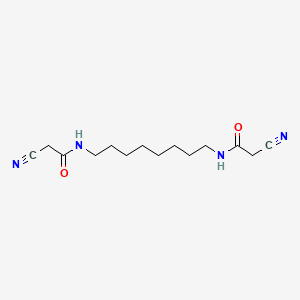
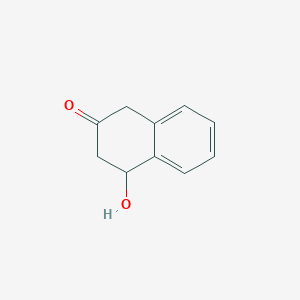

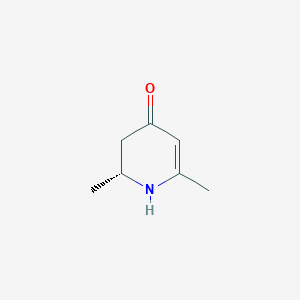
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
